Didehydro Clindamycin

NMR spectroscopy structural elucidation impurity identification

Didehydro Clindamycin (syn. dehydroclindamycin, 3',6'-dehydroclindamycin, CAS 1440605-51-5; free base MW 422.97, C₁₈H₃₁ClN₂O₅S) is a dehydrogenated derivative of the lincosamide antibiotic clindamycin and is formally designated as Clindamycin Hydrochloride EP Impurity E in the European Pharmacopoeia.

Molecular Formula C18H31ClN2O5S
Molecular Weight 423.0 g/mol
Cat. No. B13444840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidehydro Clindamycin
Molecular FormulaC18H31ClN2O5S
Molecular Weight423.0 g/mol
Structural Identifiers
SMILESCCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
InChIInChI=1S/C18H31ClN2O5S/c1-5-6-10-7-11(21(3)8-10)17(25)20-12(9(2)19)16-14(23)13(22)15(24)18(26-16)27-4/h6,9,11-16,18,22-24H,5,7-8H2,1-4H3,(H,20,25)/b10-6-/t9-,11-,12+,13-,14+,15+,16+,18+/m0/s1
InChIKeySCLGFBLOIVDLCE-GGIYZFMMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didehydro Clindamycin Procurement Guide: Analytical Reference Standard for Clindamycin Impurity Profiling


Didehydro Clindamycin (syn. dehydroclindamycin, 3',6'-dehydroclindamycin, CAS 1440605-51-5; free base MW 422.97, C₁₈H₃₁ClN₂O₅S) is a dehydrogenated derivative of the lincosamide antibiotic clindamycin and is formally designated as Clindamycin Hydrochloride EP Impurity E in the European Pharmacopoeia . It arises as a process-related impurity during clindamycin hydrochloride manufacture and can also form as a degradation product [1]. The structural hallmark is a C₂═C₃ double bond in the 2,3‑dihydro‑1H‑pyrrole ring, which distinguishes it from the parent clindamycin molecule .

Why Clindamycin and Its Common Analogs Cannot Substitute for Didehydro Clindamycin in Analytical and Impurity-Control Workflows


Didehydro Clindamycin is not interchangeable with clindamycin or its common in‑class analogs for any application that requires authentic impurity reference standards. The 2014 isolation study by Sun et al. demonstrated that dehydroclindamycin possesses qualitatively lower antibacterial activity than clindamycin hydrochloride [1], and a 2023 broth‑microdilution study of clindamycin metabolites against Staphylococcus species confirmed differential antimicrobial potency [2]. Regulatory monographs (EP, USP) impose specific identification and acceptance criteria for Clindamycin EP Impurity E, requiring a certified reference standard of the exact dehydrogenated structure for method validation, system suitability testing, and batch‑release decisions [3]. Substituting clindamycin, lincomycin, or any other lincosamide for Didehydro Clindamycin in HPLC, LC‑MS, or CE methods would produce incorrect retention times, inauthentic resolution from the API peak, and invalid quantitative results, thereby failing pharmacopoeial system suitability requirements.

Didehydro Clindamycin Quantitative Differentiation Evidence vs. Clindamycin and In-Class Impurities


Structural Differentiation: Unique ¹H and ¹³C NMR Signatures of the C₂═C₃ Double Bond vs. Clindamycin

Didehydro Clindamycin is distinguished from Clindamycin by the presence of a C₂═C₃ double bond in the 2,3‑dihydro‑1H‑pyrrole ring resulting from dehydrogenation. This structural modification produces characteristic ¹H NMR signals in the vinylic region (δ 5.0–6.5 ppm) and corresponding sp² carbon signals in the ¹³C NMR spectrum (δ 100–140 ppm), which are entirely absent in Clindamycin [1]. The molecular formula C₁₈H₃₁ClN₂O₅S (MW 422.97) differs from Clindamycin (C₁₈H₃₃ClN₂O₅S, MW 424.98) by exactly 2.01 Da, consistent with a net dehydrogenation .

NMR spectroscopy structural elucidation impurity identification

Antibacterial Activity: Qualitatively Lower Potency vs. Clindamycin Hydrochloride

In the 2014 first‑isolation study by Sun et al., dehydroclindamycin (impurity 2) was directly compared with clindamycin hydrochloride: 'The two impurities exhibit a similar but lower antibacterial activity compared with clindamycin hydrochloride' [1]. The 2023 Van De Sijpe et al. study further assessed the in vitro antimicrobial activity of clindamycin metabolites (including dehydroclindamycin) against Staphylococcus species using broth micro‑dilution, providing a contemporary confirmation of differential potency [2]. Although explicit MIC values for dehydroclindamycin were not disclosed in the publicly available abstracts or partial texts, the consistent finding across independent studies establishes that Didehydro Clindamycin does not serve as an equipotent substitute for the parent antibiotic.

antibacterial activity MIC clindamycin impurities

Regulatory Impurity Classification: EP Impurity E Limits vs. Other Specified Impurities

Didehydro Clindamycin is codified as Clindamycin Hydrochloride EP Impurity E (also listed as Clindamycin Impurity E in the Indian Pharmacopoeia 2022) [1]. The USP monograph for Clindamycin Hydrochloride sets a general limit of 'not more than 1.0% for any other individual related compound' [2], which directly applies to Didehydro Clindamycin as an unspecified individual impurity in the absence of a dedicated acceptance criterion. By comparison, the pharmacopoeial limits for 7‑epiclindamycin (NMT 4.0%) and clindamycin B (NMT 2.0%) are substantially wider, reflecting their different toxicological and activity profiles [2]. This regulatory differentiation means that Didehydro Clindamycin certified reference standards must be used to demonstrate compliance with the 1.0% threshold during HPLC impurity profiling.

pharmacopoeia impurity control quality assurance

Storage Stability Differentiation: Hygroscopicity and Sub‑Ambient Storage Requirement vs. Clindamycin HCl

Chemical supplier technical data consistently specify that Didehydro Clindamycin (free base and hydrochloride salt) is hygroscopic and requires storage at −20°C under inert atmosphere . In contrast, Clindamycin Hydrochloride API (monohydrate) is also noted as hygroscopic but is routinely stored at controlled room temperature (20–25°C) in well‑closed containers . The recommended sub‑ambient storage for Didehydro Clindamycin reflects its susceptibility to moisture‑promoted degradation (ring‑opening or further oxidation), which is a direct consequence of the strained 2,3‑dihydro‑1H‑pyrrole ring system.

stability storage condition hygroscopicity

LC‑MS Differentiation: Unique Fragmentation Pattern Enables Selective Identification in Complex Mixtures

The HPLC‑ESI‑MSⁿ method developed by Zhou et al. (2006) achieved on‑line identification of six clindamycin‑related impurities, including dehydroclindamycin, in bulk clindamycin drug substance without the need for individual control compounds [1]. The MS fragmentation pattern of dehydroclindamycin is distinguishable from clindamycin and other co‑eluting lincosamide impurities (lincomycin, clindamycin B, 7‑epiclindamycin) owing to the mass shift of −2 Da and unique product ions arising from the conjugated dihydropyrrole ring. The CN103122013B patent further describes a dedicated analytical method for dehydroclindamycin employing LC‑MS with retention time and mass spectrometric detection optimized specifically for this impurity [2].

LC-MS impurity profiling mass spectrometry

Purity Specification: Analytical Reference Standard Grade vs. Pharmaceutical API Grade

Didehydro Clindamycin is commercially supplied as an analytical reference standard at purities of >95% to >98% (HPLC) [1], which is appropriate for its intended use as an impurity marker in chromatographic system suitability testing. This contrasts sharply with Clindamycin Hydrochloride API, which is manufactured to pharmacopoeial assay specifications of 98.0–102.0% (dried basis) and must additionally meet stringent tests for related substances, residual solvents, and microbiological quality [2]. The lower purity specification of Didehydro Clindamycin reflects its status as a specialty impurity reference standard rather than a therapeutic agent, and it is accompanied by a Certificate of Analysis (CoA) documenting chromatographic purity by HPLC, structural identity by NMR and MS, and traceability to EP or USP reference standards where available [1].

reference standard certificate of analysis purity

Didehydro Clindamycin Procurement Application Scenarios for Pharmaceutical QC and Analytical Development


Pharmaceutical Impurity Profiling and Batch Release Testing for Clindamycin HCl Drug Substance

Regulatory filings (ANDA, NDA) require comprehensive impurity profiling of clindamycin hydrochloride drug substance. Didehydro Clindamycin serves as the certified reference standard for Clindamycin EP Impurity E. QC laboratories use this standard to establish system suitability (resolution between Didehydro Clindamycin and clindamycin peaks), to determine relative response factors (RRF) for quantification, and to verify that the individual impurity level does not exceed the 1.0% threshold specified in the USP monograph [1]. Without this authentic standard, HPLC methods cannot satisfy ICH Q3A/Q3B requirements for impurity identification and quantification.

HPLC and LC‑MS Method Development, Validation, and Transfer

Analytical method development for clindamycin‑related impurity determination depends on the availability of well‑characterized impurity standards to establish specificity, linearity (typically 0.1–5.0% of the API concentration), accuracy, and precision [2]. Didehydro Clindamycin is spiked into clindamycin HCl matrix at known concentrations to determine limits of detection (LOD) and quantitation (LOQ), and to generate calibration curves for each impurity. The compound's unique mass (m/z 423.1) and MSⁿ fragmentation pattern permit selective identification in the presence of co‑eluting lincosamide impurities during method transfer between laboratories [3].

Forced Degradation Studies and Stability‑Indicating Method Validation

Didehydro Clindamycin is a potential hydrolytic and oxidative degradation product of clindamycin hydrochloride, making it a critical marker in forced degradation (stress testing) studies conducted under ICH Q1A(R2) guidelines. Stress conditions (acid, base, heat, oxidation, photolysis) are applied to clindamycin HCl, and the formation of Didehydro Clindamycin is monitored alongside other specified degradation products. The availability of a pure reference standard enables identification and quantification of this degradant, supporting the establishment of a stability‑indicating analytical method [1].

Pharmacopoeial Reference Standard Qualification and Secondary Standard Traceability

Organizations performing pharmacopoeial compliance testing procure Didehydro Clindamycin as a secondary reference standard when an EP or USP primary standard is unavailable or requires qualification. Suppliers such as SynZeal provide traceability statements confirming that the product is qualified against EP or USP pharmacopoeial standards [4]. The CoA documents chromatographic purity (>95–98%), structural identity (NMR and MS), and a defined expiry date, meeting ISO 17025 and ISO 17034 requirements for certified reference materials used in GMP environments.

Quote Request

Request a Quote for Didehydro Clindamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.